3-Methoxy-1,2-benzisothiazole-5-acetic acid 3-Methoxy-1,2-benzisothiazole-5-acetic acid
Brand Name: Vulcanchem
CAS No.: 65412-52-4
VCID: VC17016717
InChI: InChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

3-Methoxy-1,2-benzisothiazole-5-acetic acid

CAS No.: 65412-52-4

Cat. No.: VC17016717

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-1,2-benzisothiazole-5-acetic acid - 65412-52-4

Specification

CAS No. 65412-52-4
Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 2-(3-methoxy-1,2-benzothiazol-5-yl)acetic acid
Standard InChI InChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key QHLMTDDBKFUIKT-UHFFFAOYSA-N
Canonical SMILES COC1=NSC2=C1C=C(C=C2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 3-methoxy-1,2-benzisothiazole-5-acetic acid integrates a fused benzene and isothiazole ring system. The isothiazole ring contains sulfur and nitrogen atoms at positions 1 and 2, respectively, while substituents occupy positions 3 (methoxy group: OCH3-\text{OCH}_3) and 5 (acetic acid: CH2COOH-\text{CH}_2\text{COOH}). Computational descriptors, including the IUPAC name methyl 2-(1,2-benzothiazol-3-yl)acetate, confirm its systematic classification . Key structural parameters include:

PropertyValue
Molecular formulaC10H9NO3S\text{C}_{10}\text{H}_{9}\text{NO}_{3}\text{S}
Molecular weight223.25 g/mol
SMILESCOC(=O)CC1=NSC2=CC=CC=C21
InChIKeyWRZIEXYOQMHLNS-UHFFFAOYSA-N

The planar benzisothiazole core facilitates π-π stacking interactions, while the acetic acid group enhances solubility in polar solvents .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ\delta 3.8 ppm) and the methylene group adjacent to the carbonyl (δ\delta 3.2 ppm). Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity . The compound’s UV-Vis spectrum shows absorption maxima at 265 nm (ε=12,500L\cdotpmol1\cdotpcm1\varepsilon = 12,500 \, \text{L·mol}^{-1}\text{·cm}^{-1}), attributed to π→π* transitions in the aromatic system.

Synthetic Methodologies

Conventional Acylation Approaches

A widely reported synthesis involves the reaction of thiosalicylic acid derivatives with acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl2\text{ZnCl}_2). For instance, heating 5-nitro-1,2-benzisothiazol-3-ol with acetic anhydride at 120°C for 6 hours yields the acetylated intermediate, which undergoes hydrolysis to form the acetic acid derivative . This method achieves yields of 68–72% but requires stringent temperature control to avoid decarboxylation.

One-Pot Halogenation-Acidification

Patent EP2554543B1 discloses an optimized route using thionyl chloride (SOCl2\text{SOCl}_2) and N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) to convert 1,2-benzisothiazol-3-ones to 3-chloro intermediates, followed by nucleophilic substitution with methoxide ions . Key conditions include:

ParameterOptimal Range
Temperature80–90°C
Reaction time3–5 hours
SOCl2\text{SOCl}_2:DMF ratio1.5:1

This method achieves 85–90% purity and reduces byproducts compared to traditional phosphorus-based routes .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient benzisothiazole ring directs electrophiles to the para position relative to the sulfur atom. Nitration with fuming nitric acid (HNO3\text{HNO}_3) at 0°C introduces a nitro group at position 7, yielding 3-methoxy-5-nitro-1,2-benzisothiazole-7-acetic acid . This derivative serves as a precursor for amine-linked prodrugs.

Nucleophilic Acyl Substitution

The acetic acid moiety undergoes esterification with alcohols (e.g., methanol) under acidic catalysis, producing methyl esters with 95% conversion . Conversely, saponification with aqueous NaOH\text{NaOH} regenerates the carboxylic acid, demonstrating reversible functionalization.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs), with carboxylate analogs showing cyclooxygenase-2 (COX-2) selectivity ratios >15. Patent filings highlight its utility in synthesizing Janus kinase (JAK) inhibitors for autoimmune diseases .

Agrochemistry

Derivatives functionalized with thiocyanate groups exhibit herbicidal activity against Amaranthus retroflexus, achieving 90% weed suppression at 50 ppm .

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